molecular formula C17H14INO3 B214568 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214568
M. Wt: 407.2 g/mol
InChI Key: HNVHVUIPSSOMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied extensively in scientific research. The compound is also known as RWJ-37497 and has been found to have potential applications in various fields such as medicine and biochemistry.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as DNA topoisomerase II and protein kinase C. This inhibition leads to the induction of apoptosis in cancer cells and the prevention of cell proliferation.
Biochemical and Physiological Effects:
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and prevent cell proliferation. It has also been found to have anti-inflammatory and anti-oxidant properties. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments include its potential applications in various fields such as medicine and biochemistry. The compound has been found to have anti-cancer properties and has been studied for its potential use in chemotherapy. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for the study of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one include further investigation into its mechanism of action and potential applications in medicine and biochemistry. The compound has been found to have anti-cancer properties and has been studied for its potential use in chemotherapy. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to optimize the synthesis of the compound and to investigate its potential toxicity at different concentrations.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 4-iodobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product. The synthesis has been reported to have a yield of 40-50% and has been optimized for large-scale production.

Scientific Research Applications

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields such as medicine and biochemistry. The compound has been found to have anti-cancer properties and has been studied for its potential use in chemotherapy. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H14INO3

Molecular Weight

407.2 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H14INO3/c1-10-2-7-14-13(8-10)17(22,16(21)19-14)9-15(20)11-3-5-12(18)6-4-11/h2-8,22H,9H2,1H3,(H,19,21)

InChI Key

HNVHVUIPSSOMCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)I)O

Origin of Product

United States

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